N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-2-26-17-5-3-16(4-6-17)18(25)22-20-24-23-19(27-20)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWODCYNPHHQAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The adamantyl group can be introduced through nucleophilic substitution reactions, while the ethoxybenzamide moiety can be attached via amide bond formation using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and antiepileptic agent.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide involves its interaction with various molecular targets and pathways. The 1,3,4-thiadiazole ring can interact with enzymes and receptors, modulating their activity . The adamantyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets . The ethoxybenzamide moiety can further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters of Selected Adamantane-Thiadiazole Derivatives
- Lipophilicity (logP): The sulfamoyl derivative (logP = 4.71) exhibits high lipophilicity, typical of adamantane-containing compounds. The 4-ethoxy group in the target compound is less polar than sulfamoyl but more electron-donating than chloro substituents, suggesting intermediate logP values.
- Water Solubility (logSw): The sulfamoyl derivative’s poor solubility (logSw = -4.29) underscores a common challenge in adamantane-thiadiazole derivatives due to high rigidity and nonpolar groups. The ethoxy group may marginally improve solubility compared to chloro or methylamine substituents.
Structural and Crystallographic Insights
- Planarity and Hydrogen Bonding: The thiadiazole ring in 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine is planar (RMSD = 0.009 Å), with intramolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . Similar planarity is expected in the target compound, while the 4-ethoxybenzamide group may introduce additional intermolecular interactions (e.g., C–H⋯O) to influence packing efficiency.
- Hydrophobic/Hydrophilic Layering: Adamantane-thiadiazole derivatives often exhibit alternating hydrophobic (adamantane) and hydrophilic (substituent) layers in their crystal structures . The ethoxy group’s moderate polarity may enhance this layering compared to nonpolar substituents like methylthio (e.g., compound 5f in ).
Thermal Stability and Melting Behavior
Table 2: Melting Points of 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent | Melting Point (°C) |
|---|---|---|
| 5e | 4-Chlorobenzylthio | 132–134 |
| 5f | Methylthio | 158–160 |
| 5g | Ethylthio | 168–170 |
| 5j | 4-Chlorobenzylthio + isopropylphenoxy | 138–140 |
- Bulkier substituents (e.g., benzylthio in 5h, m.p. 133–135°C) lower melting points due to disrupted crystal packing. The target compound’s ethoxy group, being less sterically hindered than benzylthio, may result in a higher melting point (~150–160°C), aligning with trends in .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
1. Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material : The synthesis begins with adamantane-1-carbohydrazide.
- Formation of Thiosemicarbazide : This is treated with an appropriate isothiocyanate to yield thiosemicarbazides.
- Cyclization : The thiosemicarbazides are cyclized to form the 1,3,4-thiadiazole derivatives.
- Acylation : The final step involves the acylation of the thiadiazole compound with 4-ethoxybenzoyl chloride to yield the target compound.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound exhibit significant antibacterial and antifungal activities.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against E. coli and S. aureus | |
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide | Antifungal against Candida species |
Antiviral Activity
Adamantane derivatives have been extensively studied for their antiviral properties. Research indicates that compounds like this compound may inhibit viral replication mechanisms.
Anti-inflammatory Properties
The anti-inflammatory effects of adamantane derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
The mechanism of action for this compound involves several biochemical interactions:
- Lipophilicity : The adamantane moiety enhances the lipophilicity of the compound, facilitating its penetration into lipid membranes and interaction with cellular targets.
- Reactive Oxygen Species (ROS) Generation : The nitro group in similar compounds can participate in redox reactions leading to ROS production, which may induce apoptosis in cancer cells.
4. Comparative Analysis
Comparative studies highlight how structural variations influence biological activity:
| Compound | Structure | Notable Activity |
|---|---|---|
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | Methoxy group | Enhanced antifungal activity |
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloroaniline | Chlorine substituent | Increased antibacterial potency |
5. Case Studies
Recent case studies illustrate the potential therapeutic applications of thiadiazole derivatives:
Case Study 1 : A study demonstrated that a derivative similar to this compound exhibited a significant reduction in tumor growth in animal models through modulation of inflammatory pathways .
Case Study 2 : Another investigation revealed that the compound showed promising results against resistant strains of bacteria that are typically hard to treat with conventional antibiotics .
Q & A
Q. What are the standard synthesis protocols for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide, and how are yields optimized?
- Methodological Answer : The synthesis typically begins with adamantane-1-carbohydrazide as a precursor. Key steps include:
- Cyclization : Reacting with carbon disulfide in ethanol under reflux to form the thiadiazole ring .
- Coupling : Introducing the 4-ethoxybenzamide moiety via amide bond formation using coupling agents like EDC or DCC in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
- Optimization : Yields (>70%) are achieved by controlling temperature (0–5°C during cyclization) and stoichiometric ratios (1:1.2 for carbohydrazide to CS₂) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at δ ~1.4 ppm for CH₃ and δ ~4.1 ppm for OCH₂) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 409.18 for [M+H]⁺) .
- X-ray Crystallography : Resolves adamantane-thiadiazole coplanarity and hydrogen-bonding networks (e.g., torsion angle ~175.9° between thiadiazole and methylamine) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Antimicrobial Activity : In vitro assays against Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL), outperforming streptomycin in some studies .
- Antiviral Potential : Preliminary docking studies suggest inhibition of viral proteases via adamantane-thiadiazole interactions .
- Mechanistic Insight : The adamantane moiety enhances lipophilicity, improving membrane permeability, while the thiadiazole ring participates in hydrogen bonding with targets .
Advanced Research Questions
Q. How do substituents on the benzamide ring influence biological activity?
- Methodological Answer :
- Ethoxy vs. Chloro : Ethoxy groups (electron-donating) enhance solubility but may reduce binding affinity compared to electron-withdrawing substituents (e.g., 4-chloro derivatives show 10× higher activity against S. aureus) .
- Positional Effects : Para-substitution (e.g., 4-ethoxy) optimizes steric compatibility with hydrophobic enzyme pockets, whereas ortho-substituents cause steric clashes .
- SAR Table :
| Substituent | Antibacterial MIC (µg/mL) | Antiviral IC₅₀ (µM) |
|---|---|---|
| 4-Ethoxy | 2 (S. aureus) | 25 (Hypothetical) |
| 4-Chloro | 0.5 (S. aureus) | 18 |
| 2-Methyl | 8 (S. aureus) | >50 |
| Data derived from in vitro assays and docking studies . |
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., broth microdilution for MICs, fixed inoculum size) to minimize variability .
- Structural Verification : Confirm compound purity via HPLC and crystallography to rule out degradation products .
- Target Validation : Use CRISPR-edited bacterial strains (e.g., S. aureus lacking efflux pumps) to isolate compound-target interactions .
Q. What noncovalent interactions dominate in crystal packing, and how do they affect stability?
- Methodological Answer :
- Hydrogen Bonds : N–H⋯N interactions between thiadiazole amines and adjacent molecules stabilize supramolecular chains (bond length: 2.89 Å) .
- Van der Waals Forces : Adamantane’s rigid structure facilitates hydrophobic stacking, reducing solubility but enhancing thermal stability (melting point: 441–443 K) .
- QTAIM Analysis : Electron density topology reveals critical bond paths between sulfur atoms and aromatic rings, contributing to lattice energy .
Q. What strategies improve synthetic scalability without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 24 h to 2 h) and improve yield consistency .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and reduce environmental impact .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
